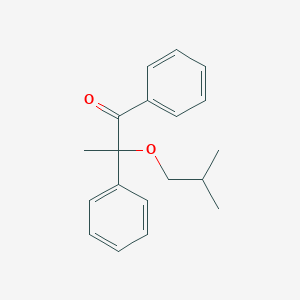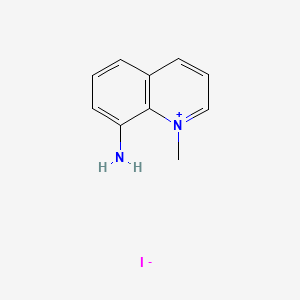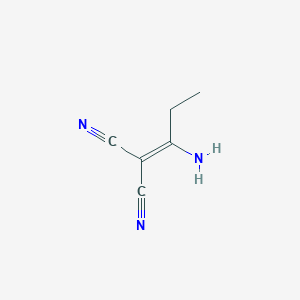
Propanedinitrile, (1-aminopropylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless or white solid that is a valuable building block used extensively in organic synthesis . This compound is known for its versatility and reactivity, making it an important substance in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Propanedinitrile, (1-aminopropylidene)-, can be synthesized through various methods. One common method involves the reaction of malononitrile with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of propanedinitrile, (1-aminopropylidene)-, often involves large-scale chemical reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
化学反应分析
Types of Reactions
Propanedinitrile, (1-aminopropylidene)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert propanedinitrile, (1-aminopropylidene)-, into other useful compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with propanedinitrile, (1-aminopropylidene)-, include bases, acids, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving propanedinitrile, (1-aminopropylidene)-, depend on the specific reaction and conditions. For example, oxidation reactions may yield different nitrile derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
科学研究应用
Propanedinitrile, (1-aminopropylidene)-, has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers use it to study biochemical pathways and interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of propanedinitrile, (1-aminopropylidene)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of cyano groups, which can participate in various chemical transformations .
相似化合物的比较
Similar Compounds
Cyanoacetonitrile: Another nitrile compound with comparable reactivity.
Dicyanomethane: Similar in structure and used in similar applications
Uniqueness
Propanedinitrile, (1-aminopropylidene)-, is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
36251-48-6 |
|---|---|
分子式 |
C6H7N3 |
分子量 |
121.14 g/mol |
IUPAC 名称 |
2-(1-aminopropylidene)propanedinitrile |
InChI |
InChI=1S/C6H7N3/c1-2-6(9)5(3-7)4-8/h2,9H2,1H3 |
InChI 键 |
ICGAWAJFQQNULG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C#N)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


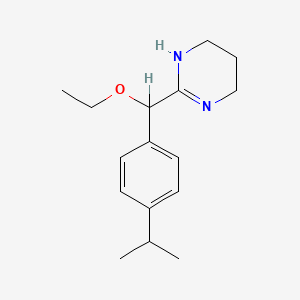
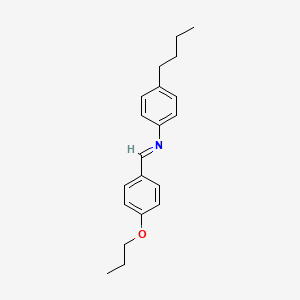
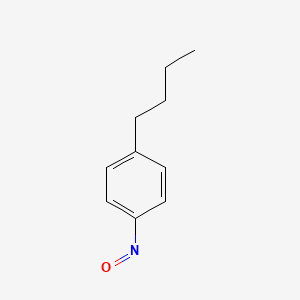
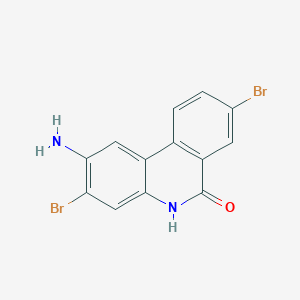
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
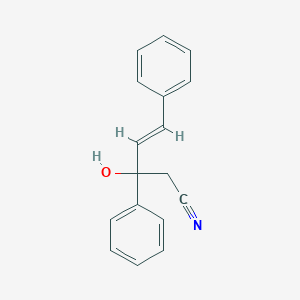
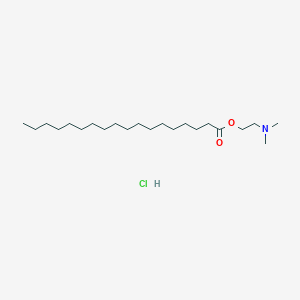
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
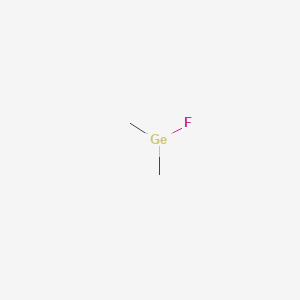
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)
